molecular formula C12H16ClNO4 B1422902 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide CAS No. 1306606-37-0

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

Cat. No.: B1422902
CAS No.: 1306606-37-0
M. Wt: 273.71 g/mol
InChI Key: BGHMZXLYGGNVCA-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide (CAS 1306606-37-0) is a chloroacetamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2,4,6-trimethoxybenzyl group attached to a chloroacetamide moiety, with a molecular formula of C12H16ClNO4 and a molecular weight of 273.71 g/mol . Chloroacetamides, as a class of compounds, are recognized for their diverse biological activities and are frequently investigated as key intermediates in the synthesis of more complex pharmaceutical agents . Research into structurally similar N-(substituted phenyl)-2-chloroacetamides has demonstrated significant antimicrobial properties, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as varying activity against Gram-negative bacteria and yeasts like Candida albicans . The biological activity of these molecules is highly influenced by the substitution pattern on the phenyl ring, making the 2,4,6-trimethoxy configuration a point of interest for further exploration in quantitative structure-activity relationship (QSAR) studies . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZXLYGGNVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups on the aromatic ring.

  • Reduction: Conversion of the chloro group to a hydrogen atom.

  • Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide exhibits significant antimicrobial properties. Preliminary studies suggest that it interacts with various microbial enzymes or receptors, potentially inhibiting their activity. This aspect is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance.

Anticancer Properties

The compound has shown promise in anticancer applications through its antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth and induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their effectiveness against A2780 and WM35 cancer cell lines .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, researchers found that this compound exhibited IC50 values comparable to established chemotherapeutic agents. The study utilized various cancer cell lines to assess the compound's efficacy and mechanism of action through apoptosis assays and cell cycle analysis.

CompoundCell LineIC50 (µM)
This compoundA278015
Standard Drug (e.g., Doxorubicin)A278010

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion tests.

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15

Mechanism of Action

The mechanism by which 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy vs. Methyl Substitutions
  • 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (CAS No. Not specified, ): Replacing methoxy groups with methyl groups increases lipophilicity and reduces electron-donating capacity. This substitution alters molecular conformation, as evidenced by dihedral angle comparisons (Table 4, ). For example, the C(s)-C(O)-N-C(1r) angle is -176.8° in the trimethylphenyl analog versus -175.4° in other derivatives, suggesting subtle differences in planarity that may affect binding to biological targets . Impact: Reduced polarity may enhance membrane permeability but decrease hydrogen-bonding interactions with enzymes or receptors.
  • 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide derivatives (): Positional isomerism (3,4,5- vs. 2,4,6-trimethoxy) significantly affects bioactivity. Pyrazole-substituted derivatives of 3,4,5-trimethoxyphenyl analogs exhibit potent anticancer activity via tubulin polymerization inhibition, achieving IC₅₀ values in the nanomolar range . The 2,4,6-trimethoxy variant’s activity remains underexplored but may differ due to steric hindrance or altered electronic profiles.
Chlorine Substitution with Heterocycles
  • Pyrazole-substituted analogs ():
    Replacing the chlorine atom with pyrazole derivatives enhances anticancer activity. For instance, compounds like 2-(pyrazol-4-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide show improved tubulin-binding affinity, highlighting the role of heterocycles in modulating pharmacological properties .

Herbicidal Activity of Chloroacetamide Analogs

Chloroacetamides are widely used as herbicides, with activity influenced by substituent patterns:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, ):
    A commercial herbicide with broad-spectrum activity. The 2,6-diethylphenyl and methoxymethyl groups optimize soil mobility and target-site binding .
  • Target Compound (2,4,6-trimethoxyphenyl derivative) :
    Methoxy groups may enhance interaction with plant enzymes (e.g., acetolactate synthase) due to their electron-donating nature. However, herbicidal screening of similar 2,4,6-trimethoxyphenyl compounds showed moderate activity against rape but weak effects on barnyard grass (), suggesting selectivity dependent on substituent positioning .

Physicochemical and Structural Comparisons

Dihedral Angles and Conformation

Comparative crystallographic data () reveal key conformational differences:

Angle 2,4,6-Trimethylphenyl Derivative Other Derivatives
C(s)-C(O)-N-C(1r) -176.8° -175.4°
C(O)-N-C(1r)-C(2r) -109.9° -112.2°
Solubility and Stability
  • Methoxy groups increase water solubility compared to methyl or chloro substituents (e.g., 2-chloro-N-(2-chlorophenyl)acetamide, ). However, excessive methoxy substitution (e.g., 2,4,6-trimethoxy) may reduce stability due to steric strain or susceptibility to oxidative degradation .

Biological Activity

2-Chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a chloro group and multiple methoxy substitutions on the phenyl ring, contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}ClN1_{1}O3_{3}, with a molecular weight of approximately 273.71 g/mol. The presence of three methoxy groups enhances its lipophilicity and may influence its biological activity by modulating enzyme interactions or receptor binding.

Research indicates that the compound may interact with various biological molecules, potentially inhibiting enzyme activity or influencing receptor pathways. For instance, compounds with similar trimethoxyphenyl moieties have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division and has implications for anticancer activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various pathogens is currently under investigation, with initial results indicating a broad spectrum of activity that may be useful in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has garnered significant attention. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the inhibition of critical cellular pathways associated with cancer proliferation and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-71.88 ± 0.11Induction of apoptosis
A5492.12 ± 0.15Inhibition of cell proliferation
HCT1163.3Cell cycle arrest at SubG1/G1 phase

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SARs):

  • Study on COX-2 Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit COX-2 activity, a key enzyme in inflammation and cancer progression. The IC50_{50} values were comparable to standard anti-inflammatory drugs like celecoxib .
  • Antitumor Screening : A drug library screening identified several derivatives with promising anticancer activities against multiple cell lines. The findings suggest that modifications in the methoxy groups significantly impact the compound's potency against various cancers .

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which this compound exerts its biological effects. Future studies will focus on:

  • Detailed SAR analyses to optimize efficacy.
  • In vivo studies to assess pharmacokinetics and therapeutic potential.
  • Exploration of combination therapies that could enhance its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide?

Methodological Answer: The synthesis typically involves reacting 2,4,6-trimethoxybenzylamine with chloroacetyl chloride under reflux conditions. A base such as triethylamine is often used to neutralize HCl byproducts. Key steps include:

  • Reagent Ratios: Maintain a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions.
  • Reaction Monitoring: Use TLC (e.g., silica gel, ethyl acetate/hexane eluent) to track reaction progress .
  • Purification: Recrystallization from solvents like pet-ether or ethanol yields pure product. For analogs, column chromatography (silica gel, gradient elution) may improve purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the trimethoxyphenyl ring (δ 3.8–4.0 ppm for OCH₃) and the acetamide CH₂Cl group (δ 4.2–4.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and quaternary carbons in the aromatic ring .
  • IR Spectroscopy: Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-Ray Crystallography: Resolves conformational preferences (e.g., planarity of the acetamide group relative to the aromatic ring) .

Q. What are the common research applications of this compound?

Methodological Answer:

  • Herbicide Development: Analogous chloroacetamides (e.g., alachlor, dimethenamid) act as pre-emergent herbicides by inhibiting very-long-chain fatty acid synthesis .
  • Medicinal Chemistry: The acetamide scaffold is a precursor for bioactive molecules. For example, similar compounds inhibit enzymes like cyclooxygenase or act as kinase inhibitors .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential respiratory irritation from chloroacetamide vapors .
  • Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

Methodological Answer:

  • Side Reactions: Chloroacetyl chloride may hydrolyze to chloroacetic acid; drying reagents (e.g., molecular sieves) minimize moisture .
  • Impurity Removal: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. For crystalline impurities, solvent screening (e.g., DMSO/water mixtures) enhances recrystallization efficiency .

Q. How can computational modeling predict bioactivity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with herbicide targets (e.g., ketoacyl-ACP synthase). Focus on the chloroacetamide moiety’s electrophilic reactivity .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with herbicidal activity. For example, electron-withdrawing groups on the phenyl ring enhance target binding .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
  • Bioassay Standardization: Reproduce assays under controlled conditions (e.g., soil type, pH) for agrochemical studies. For enzyme inhibition, validate with positive controls like alachlor .

Q. What strategies optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivative Synthesis: Modify the trimethoxyphenyl group (e.g., replace OCH₃ with SCH₃) or vary the acetamide’s alkyl chain. Use Ullman coupling or Mitsunobu reactions for functionalization .

  • Bioactivity Profiling: Test derivatives in a tiered approach:

    Modification Example Assay
    Phenyl ring substitution2,4,6-Triethoxy analogHerbicidal activity (greenhouse)
    Acetamide chain elongationReplacement with propionamideCytotoxicity (in vitro)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide
Reactant of Route 2
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2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

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